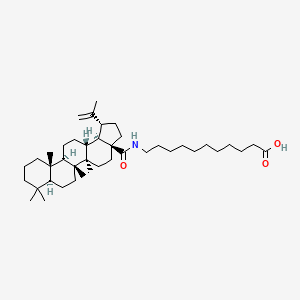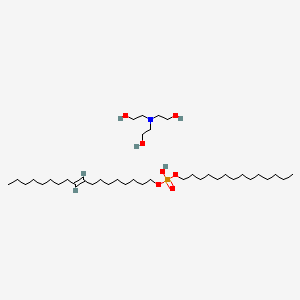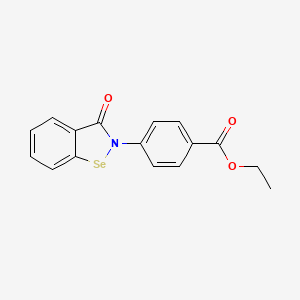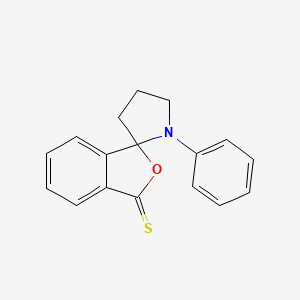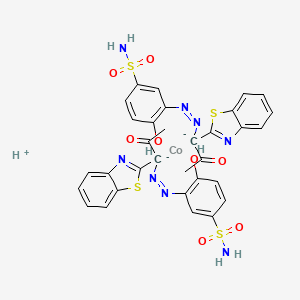
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine is a complex organic compound featuring both imidazole and pyrimidine rings. These heterocyclic structures are significant in medicinal chemistry due to their biological activities and are often found in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the construction of the pyrimidine ring. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and may involve high temperatures and pressures to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and agrochemicals
Wirkmechanismus
The mechanism of action of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole and pyrimidine derivatives, such as:
- 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)pyrimidine
- 2-((4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine
Uniqueness
What sets 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine apart is its dual imidazole and pyrimidine structure, which can confer unique biological activities and chemical properties. This duality allows it to interact with a broader range of molecular targets and participate in more diverse chemical reactions .
Eigenschaften
CAS-Nummer |
160522-96-3 |
|---|---|
Molekularformel |
C23H22N6 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]pyrimidine |
InChI |
InChI=1S/C23H22N6/c1-3-18(22-25-11-12-26-22)4-2-16(1)15-21-24-10-9-20(29-21)17-5-7-19(8-6-17)23-27-13-14-28-23/h1-10H,11-15H2,(H,25,26)(H,27,28) |
InChI-Schlüssel |
KNKXZZDVCPIIQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)C2=CC=C(C=C2)CC3=NC=CC(=N3)C4=CC=C(C=C4)C5=NCCN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




